5-Bromo-3-(diethylamino)pyridine
Description
5-Bromo-3-(diethylamino)pyridine is a brominated pyridine derivative featuring a diethylamino substituent at the 3-position and a bromine atom at the 5-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the reactivity of the bromine atom . Its synthesis typically involves copper-catalyzed amination of 3,5-dibromopyridine with diethylamine under microwave-assisted conditions, yielding moderate to high purity .
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-N,N-diethylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(4-2)9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
VQZFCZXMESZYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(diethylamino)pyridine typically involves the bromination of N,N-diethylpyridine-3-amine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(diethylamino)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-3-(diethylamino)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(diethylamino)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the diethylamino group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Varied Amine Substituents
Key Compounds :
- 5-Bromo-3-(dimethylamino)pyridine Synthesized via reductive amination of 3-amino-5-bromopyridine with formaldehyde and NaBH(OAc)₃ (23% yield) . The dimethylamino group is less electron-donating than diethylamino, affecting reactivity in electrophilic substitutions.
Positional Isomers and Functional Group Variants
Key Compounds :
- 3-Bromo-5-methoxypyridine (CAS 50720-12-2) Methoxy at C5 and bromine at C3. Electron-donating methoxy group increases ring electron density, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to diethylamino derivatives .
5-Bromo-3-ethoxypyridine (CAS 17117-17-8)
- 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine Diethylamino at C2 and amino at C4. Dual electron-donating groups significantly alter reactivity, making it less reactive in cross-couplings but useful in multi-step syntheses .
Physicochemical Properties :
*Calculated using fragment-based methods.
Reactivity in Cross-Coupling Reactions
- Suzuki Coupling: this compound undergoes Suzuki coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(dppf)Cl₂ at 80°C, yielding biaryl products for kinase inhibitor synthesis . Comparatively, 3-Bromo-5-methoxypyridine shows faster coupling rates due to the electron-donating methoxy group .
- Buchwald-Hartwig Amination: The diethylamino group in this compound can act as a directing group, enabling selective C-H functionalization, whereas methoxy or ethoxy derivatives lack this capability .
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